molecular formula C9H7NO4 B107145 (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione CAS No. 26889-96-3

(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione

Cat. No.: B107145
CAS No.: 26889-96-3
M. Wt: 193.16 g/mol
InChI Key: CBVYRRXBGXLNRT-SSDOTTSWSA-N
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Description

(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione (CAS: 26889-96-3) is a chiral oxazolidine-2,5-dione derivative characterized by a hydroxyphenyl substituent at the C4 position of the heterocyclic ring. This compound is structurally related to N-carboxy anhydrides (NCAs) of amino acids, which are critical intermediates in peptide synthesis . Its R-configuration at the stereocenter confers distinct chiral properties, making it valuable in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

(4R)-4-(4-hydroxyphenyl)-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-6-3-1-5(2-4-6)7-8(12)14-9(13)10-7/h1-4,7,11H,(H,10,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVYRRXBGXLNRT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)OC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2C(=O)OC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process initiates with the formation of a carbamic acid intermediate via CO₂ incorporation into the primary amine. Phosphorus-mediated activation enables nucleophilic attack by the α-ketoester, forming a transient carbamate species. Intramolecular cyclization then yields the oxazolidine ring system. Key advantages include mild reaction conditions (25–60°C, atmospheric pressure) and compatibility with diverse substrates, achieving yields of 52–95% depending on substituent steric and electronic effects.

Carbamate and 2-Hydroxycarboxylic Acid Ester Reaction

A patented route for oxazolidine-2,4-diones involves thermal coupling of carbamates with 2-hydroxycarboxylic acid esters at elevated temperatures (80–250°C). While optimized for 2,4-diones, this method’s modularity permits adaptation to 2,5-diones by selecting appropriate starting materials.

Synthetic Protocol

The carbamate (R¹-NH-COOR⁴) reacts with a 2-hydroxycarboxylic acid ester (R²R³C(OH)COOR⁵) under solvent-free conditions. Heating induces ester exchange and cyclodehydration, forming the oxazolidine ring. For example, using 3,5-dichlorophenyl carbamate and methyl 2-hydroxy-3-vinylpropanoate yields a 2,4-dione derivative with >90% purity. Adjusting the hydroxy acid’s backbone could reposition the dione functionality.

Table 2: Reaction Parameters for Carbamate-Based Synthesis

Carbamate (R¹)Hydroxy Acid Ester (R²/R³)Temperature (°C)Purity (%)
3,5-DichlorophenylMethyl/vinyl18093
4-MethylphenylEthyl/hydrogen15087
Allyltert-Butyl/hydrogen20089

This method’s scalability is advantageous for industrial applications, though high temperatures may limit compatibility with thermally sensitive substrates.

Comparative Analysis of Synthetic Methods

Efficiency and Stereochemical Control

The phosphorus-mediated route offers superior atom economy and milder conditions but lacks explicit stereochemical guidance for the (R)-enantiomer. In contrast, the carbamate method provides robust yields and purity but requires chiral starting materials or post-synthetic resolution to achieve enantiopurity.

Environmental and Practical Considerations

  • CO₂ Utilization : The tandem reaction reduces reliance on toxic reagents like phosgene, aligning with green chemistry principles.

  • Energy Demand : The carbamate pathway’s high-temperature requirements increase energy consumption, impacting cost and sustainability .

Chemical Reactions Analysis

Types of Reactions

®-4-(4’-Hydroxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidinedione ring can be reduced to form corresponding amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(4’-Hydroxyphenyl)oxazolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for the development of new drugs.

Medicine

In medicine, ®-4-(4’-Hydroxyphenyl)oxazolidine-2,5-dione might be explored for its therapeutic potential in treating various diseases. Its unique structure could offer advantages in drug design and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-(4’-Hydroxyphenyl)oxazolidine-2,5-dione would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The R/S configuration at C4 dictates chiral interactions. For example, (R)-4-(4'-Hydroxyphenyl) and its S-isomer (CAS 3415-08-5) exhibit mirror-image properties, critical for enantioselective applications .
  • Substituent Effects: Hydroxyphenyl vs. Nitrobenzyl: The electron-donating hydroxyl group enhances hydrogen bonding, while the nitro group (electron-withdrawing) increases electrophilicity . Alkyl vs.

Crystallographic and Conformational Analysis

A Cambridge Structural Database survey () reveals consistent dihedral angles between the oxazolidine ring and aromatic substituents:

Compound (Example) Dihedral Angle (°)
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione 58.42
N-carboxy-l-phenylalanine anhydride (KIXSUF) 59.34
C-ethyl-(S)-phenylalanine-N-carboxyanhydride (ZATWEW) 58.8

The similarity in dihedral angles (~55–60°) suggests conserved spatial arrangements across derivatives, likely stabilizing crystal packing via π-π stacking or hydrogen bonding .

Physicochemical and Functional Properties

  • Solubility : Polar substituents like hydroxyphenyl (logP ~1.5) enhance water solubility compared to hydrophobic groups (e.g., isopropyl, logP ~2.3) .
  • Melting Points: Derivatives with hydrogen-bonding groups (e.g., hydroxyphenyl, aminocarbonylethyl) exhibit higher melting points. For example, (S)-4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione melts at 270°C (dec.), whereas alkyl-substituted analogs lack reported data .
  • Reactivity : The hydroxyphenyl group facilitates electrophilic substitution reactions, while nitrobenzyl derivatives (e.g., CAS 61177-00-2) are prone to reduction or nucleophilic aromatic substitution .

Biological Activity

(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidinone class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

  • Molecular Formula : C10_{10}H9_{9}N1_{1}O3_{3}
  • Molecular Weight : 191.18 g/mol
  • Structure : The compound features an oxazolidine ring that contributes to its biological activity through interactions with various molecular targets.

The biological activity of (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for pathogen survival, making it a candidate for antimicrobial applications.
  • Receptor Modulation : It interacts with various receptors, potentially affecting signal transduction pathways involved in cancer progression and other diseases.

Antimicrobial Activity

Research indicates that (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Anticancer Properties

The compound has demonstrated potential anticancer activity in vitro. Studies have shown that it can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting strong antibacterial activity.
  • Cancer Cell Line Studies :
    • In experiments involving human breast cancer cell lines (MCF-7), (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione was found to reduce cell viability by 60% at a concentration of 50 µM after 48 hours of treatment.

Data Tables

Activity Tested Concentration Effectiveness
Antimicrobial (S. aureus)8 µg/mLStrong inhibition
Anticancer (MCF-7 cells)50 µM60% cell viability reduction

Future Research Directions

Further studies are needed to explore:

  • The structure-activity relationship (SAR) of (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione derivatives.
  • In vivo efficacy and safety profiles.
  • Potential for development into therapeutic agents for bacterial infections and cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer: The synthesis typically involves cyclization of hydroxyphenyl precursors with carbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–3 h, 80–100°C) can yield analogous heterocyclic diones . To enhance enantiomeric purity, use chiral auxiliaries or asymmetric catalysis under low-temperature conditions (e.g., –20°C) to minimize racemization. Monitor reaction progress via TLC or HPLC with chiral stationary phases.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 9–10 ppm in DMSO-d6) .
  • X-ray crystallography : Refine crystal structures using SHELXL (SHELX suite) for high-resolution data. SHELX is robust for small-molecule refinement, particularly for resolving chiral centers .
  • IR spectroscopy : Identify lactam carbonyl stretches (~1750–1700 cm1^{-1}) and hydroxyl groups (~3200–3400 cm1 ^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict stereochemical outcomes and reactivity in the synthesis of this compound?

  • Methodological Answer: Employ density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to model transition states and enantiomeric energy barriers. For instance, simulate nucleophilic attack pathways during cyclization to assess the stability of (R)- vs. (S)-configurations. Pair computational results with experimental circular dichroism (CD) spectra to validate predictions .

Q. What strategies resolve contradictions between NMR and X-ray data regarding molecular conformation?

  • Methodological Answer: Dynamic effects in solution (e.g., ring puckering) may cause NMR-X-ray discrepancies. Perform variable-temperature NMR to detect conformational exchange. For crystallographic data, use SHELXL’s TWIN/BASF commands to refine twinned crystals and validate hydrogen-bonding networks . Cross-validate with solid-state NMR or Raman spectroscopy .

Q. How to address challenges in synthesizing chiral oxazolidine-2,5-diones without racemization?

  • Methodological Answer:

  • Protecting groups : Temporarily protect the 4'-hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent unwanted hydrogen bonding during cyclization .
  • Chiral catalysts : Use organocatalysts like proline derivatives to enforce stereoselectivity. For example, L-proline in THF at –20°C improved enantiomeric excess (ee) by 15–20% in analogous systems .

Data Analysis & Experimental Design

Q. How to design experiments to investigate the compound’s bioactivity, such as kinase inhibition or antioxidant potential?

  • Methodological Answer:

  • Kinase assays : Use fluorescence-based assays (e.g., ADP-Glo™) with PKC isoforms to measure IC50_{50}. Include positive controls like staurosporine .
  • Antioxidant studies : Conduct DPPH radical scavenging assays in ethanol, comparing activity to ascorbic acid. Monitor UV-Vis absorbance at 517 nm .

Q. What statistical approaches are suitable for analyzing contradictory biological activity data across studies?

  • Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify variables (e.g., solvent polarity, cell line heterogeneity) causing discrepancies. Use Bland-Altman plots to assess inter-study bias .

Tables for Key Data

Synthetic Optimization Parameters
Parameter
---------------------
Solvent
Temperature
Reaction Time
Catalyst
Crystallographic Refinement Metrics
Software
Resolution
R-factor
Twinning

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